![molecular formula C12H6Cl2N2S B2971286 4-氯-6-(4-氯苯基)噻吩并[3,2-d]嘧啶 CAS No. 681260-54-8](/img/structure/B2971286.png)

4-氯-6-(4-氯苯基)噻吩并[3,2-d]嘧啶

货号 B2971286

CAS 编号:

681260-54-8

分子量: 281.15

InChI 键: STTIYJIDEDCZOI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using different methods . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can be synthesized through various chemical reactions . For example, a new library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized .科学研究应用

- Field : Pharmacology

- Summary : Pyrimidines, including derivatives like “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Methods : The synthesis of these pyrimidines involves various methods, and their anti-inflammatory effects are studied using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Field : Virology

- Summary : A detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7, was conducted with “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, a compound synthesized from "4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine" .

- Methods : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques . The molecular docking was performed against SARS-CoV-2 receptors .

- Results : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .

Anti-Inflammatory Applications

Potential SARS-CoV-2 Treatment

- Field : Oncology

- Summary : Pyrimidine derivatives, including “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been found to exhibit anticancer activity . These compounds are recognized as valuable in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

- Methods : The synthesis of these pyrimidines involves various methods, and their anticancer effects are studied using in vitro anticancer potential and its correlation with the structure-activity relationship (SAR) .

- Results : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

- Field : Microbiology

- Summary : Pyrimidine derivatives have been found to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria .

- Methods : The synthesis of these pyrimidines involves various methods, and their antibacterial effects are studied using in vitro antibacterial assays .

- Results : Among the tested compounds, certain pyrimidine derivatives exhibited higher antibacterial activity than the standard drugs .

Anticancer Applications

Antibacterial Applications

- Field : Oncology

- Summary : Thienopyrimidine derivatives, including “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been studied for their potential as kinase inhibitors in cancer treatment . These compounds can inhibit various enzymes and pathways, potentially leading to effective anticancer drugs .

- Methods : The compounds are synthesized and then tested for their inhibitory effects on various enzymes and pathways involved in cancer progression .

- Results : The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them attractive for drug development .

- Field : Medicinal Chemistry

- Summary : Certain thiophene derivatives, which can be synthesized from “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, are used as raw materials in the synthesis of anticancer agents .

- Methods : The synthesis involves the use of 2-butylthiophene, a derivative of “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, as a raw material .

- Results : The synthesized anticancer agents have shown promising results in preliminary tests .

Kinase Inhibitors in Cancer Treatment

Raw Material in Synthesis of Anticancer Agents

未来方向

属性

IUPAC Name |

4-chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIYJIDEDCZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

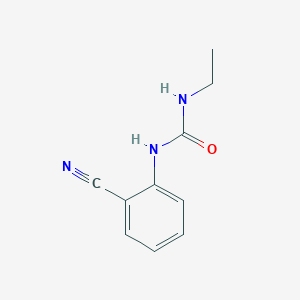

1-(2-Cyanophenyl)-3-ethylurea

767634-07-1

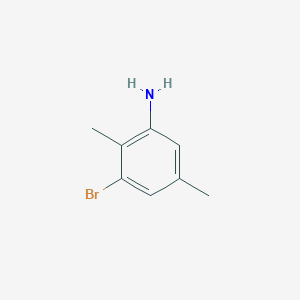

3-Bromo-2,5-dimethylaniline

1780938-13-7

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)